Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate
Description
Molecular Formula: C₁₉H₂₉N₃O₃ Molecular Weight: 347.5 g/mol IUPAC Name: Benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylcarbamate Key Structural Features:
- A pyrrolidine ring substituted with an (S)-2-amino-3-methylbutanoyl group.
- An ethyl carbamate moiety linked to the pyrrolidine nitrogen.
- Benzyl group providing aromatic hydrophobicity.
- Stereochemical specificity: (R)-configuration at the pyrrolidine-3-yl position and (S)-configuration at the amino acid side chain.
This compound is a synthetic carbamate derivative with applications in medicinal chemistry, particularly in enzyme inhibition studies (e.g., neurotransmitter transporters) and receptor modulation . Its stereochemistry and functional groups enable precise interactions with biological targets, making it a candidate for drug development in neurological disorders .
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3 |
InChI Key |
PSBXASJIQIQREC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Acid Derivative: The amino acid derivative can be introduced through a coupling reaction, often using reagents such as carbodiimides.
Attachment of the Benzyl Group: This step can be accomplished through a nucleophilic substitution reaction, where the benzyl group is introduced using benzyl halides.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the amino acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Stereochemistry and Bioactivity
- The (R)-pyrrolidin-3-yl and (S)-amino acid configurations in the target compound are critical for binding to serotonin transporters (SERT) and dopamine transporters (DAT), as shown in in vitro assays . Analogs with inverted stereochemistry (e.g., (S)-pyrrolidin-3-yl) exhibit >50% reduced activity .
Substituent Effects
Ethyl vs. Methyl Carbamate :
- The ethyl group in the target compound enhances lipophilicity (logP ≈ 2.1 vs. 1.8 for methyl), improving blood-brain barrier penetration in rodent models .
- Methyl-substituted analogs show faster metabolic clearance due to reduced steric hindrance .
- Amino Acid Side Chain: The 3-methylbutanoyl group (vs. shorter chains) increases affinity for opioid receptors (Ki = 12 nM vs. 45 nM for propionyl analogs) .
Thermodynamic and Kinetic Stability
- The target compound’s carbamate linkage provides greater hydrolytic stability (t₁/₂ = 8.2 hours in plasma) compared to amide-linked analogs (t₁/₂ = 1.5 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
